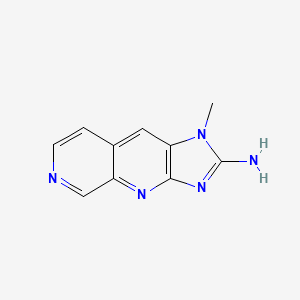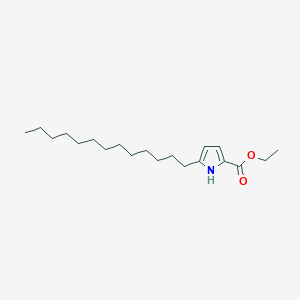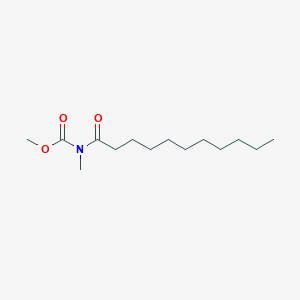
Methyl methyl(undecanoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl(undecanoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methyl(undecanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with undecanoic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures (around 90°C) and generates the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl methyl(undecanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Methyl methyl(undecanoyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl methyl(undecanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Phenyl carbamate: Used in similar synthetic applications and as a reagent in organic chemistry.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Uniqueness
Methyl methyl(undecanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain (undecanoyl group) provides hydrophobic characteristics, making it suitable for applications requiring water-resistant properties. Additionally, its ability to form stable complexes with biological molecules sets it apart from other carbamate esters.
Properties
CAS No. |
125481-81-4 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
methyl N-methyl-N-undecanoylcarbamate |
InChI |
InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3 |
InChI Key |
XXYRKSGPJAUKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
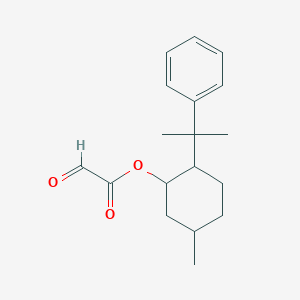
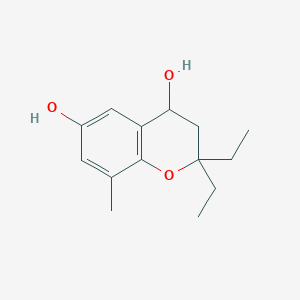
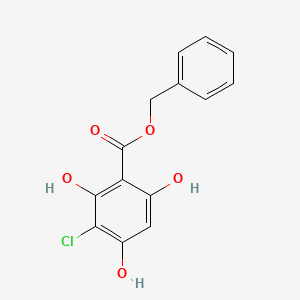
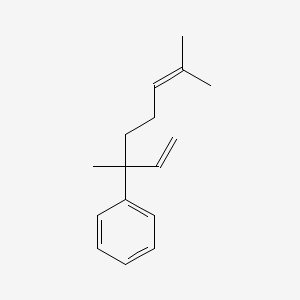
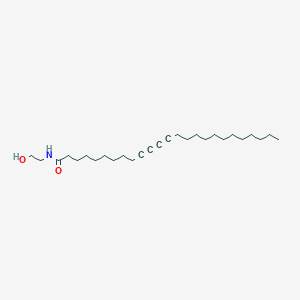
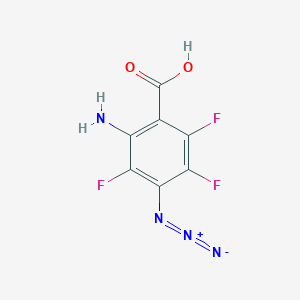
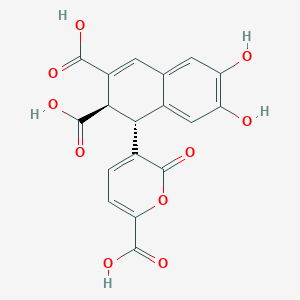
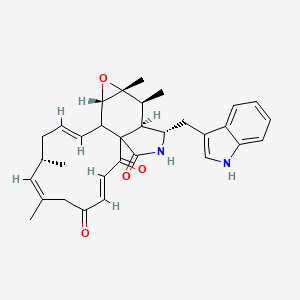
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
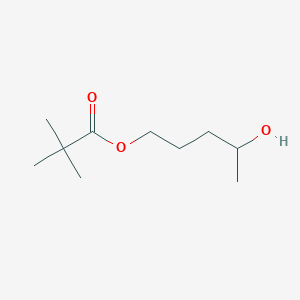
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
